

BMS-214662: A Technical Guide to a Potent Farnesyltransferase Inhibitor

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Compound of Interest

Compound Name: BMS-214662

Cat. No.: B126714

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Introduction

BMS-214662 is a potent, non-peptidomimetic, small molecule inhibitor of the enzyme farnesyltransferase (FTase).[1] Developed by Bristol-Myers Squibb, this nonsedating benzodiazepine derivative has demonstrated broad-spectrum cytotoxic activity against various human tumor cell lines in preclinical studies and has undergone evaluation in several Phase I and II clinical trials for the treatment of advanced solid tumors and hematological malignancies.[2][3] This technical guide provides an in-depth overview of **BMS-214662**, focusing on its core mechanism of action, impact on critical signaling pathways, summary of its efficacy from clinical trials, and detailed experimental protocols for its evaluation.

BMS-214662's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational modification of numerous proteins, most notably those in the Ras superfamily of small GTPases.[4] By preventing the farnesylation of Ras proteins, **BMS-214662** effectively blocks their localization to the cell membrane, a prerequisite for their activation and downstream signaling functions that are critical for cell proliferation, survival, and differentiation.[4]

Chemical Properties

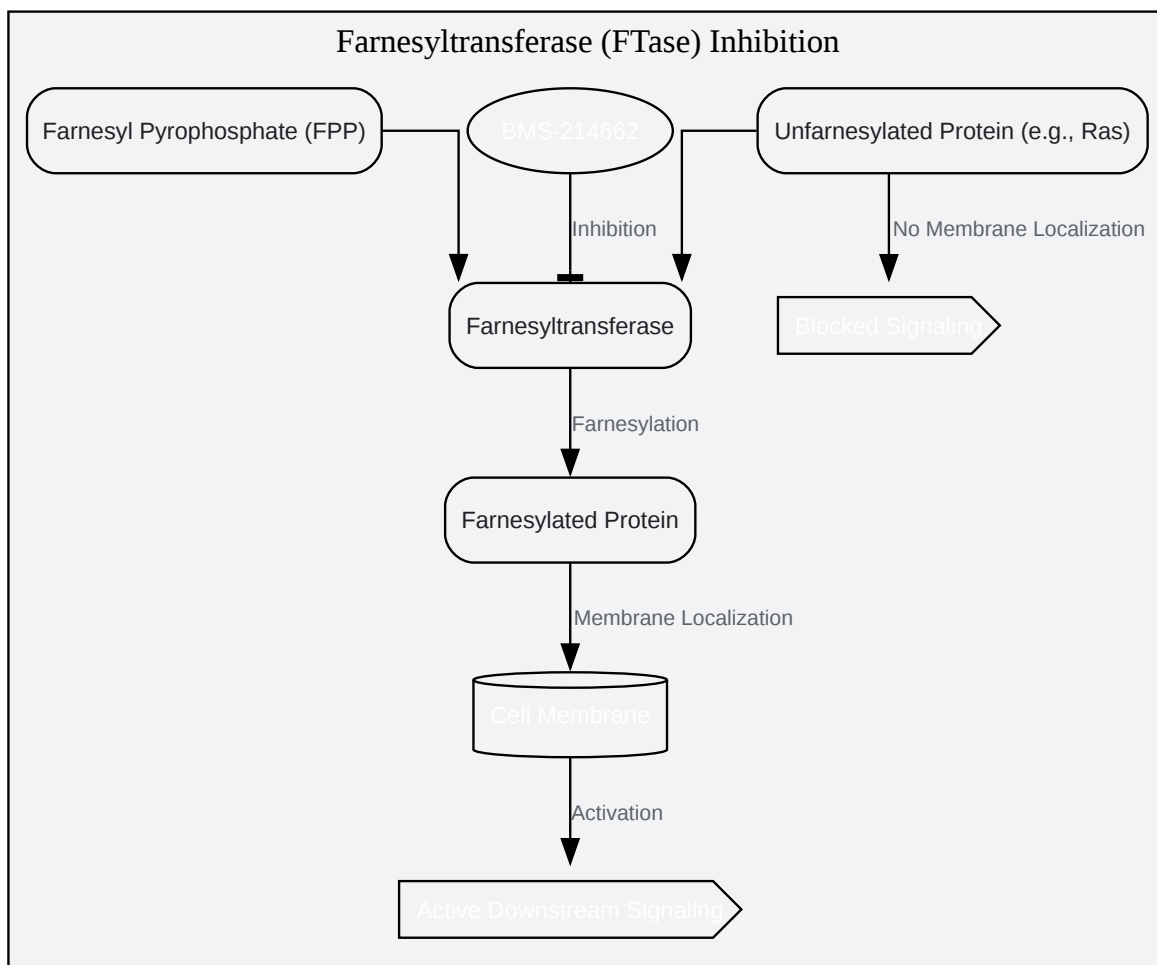
BMS-214662 is chemically described as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.

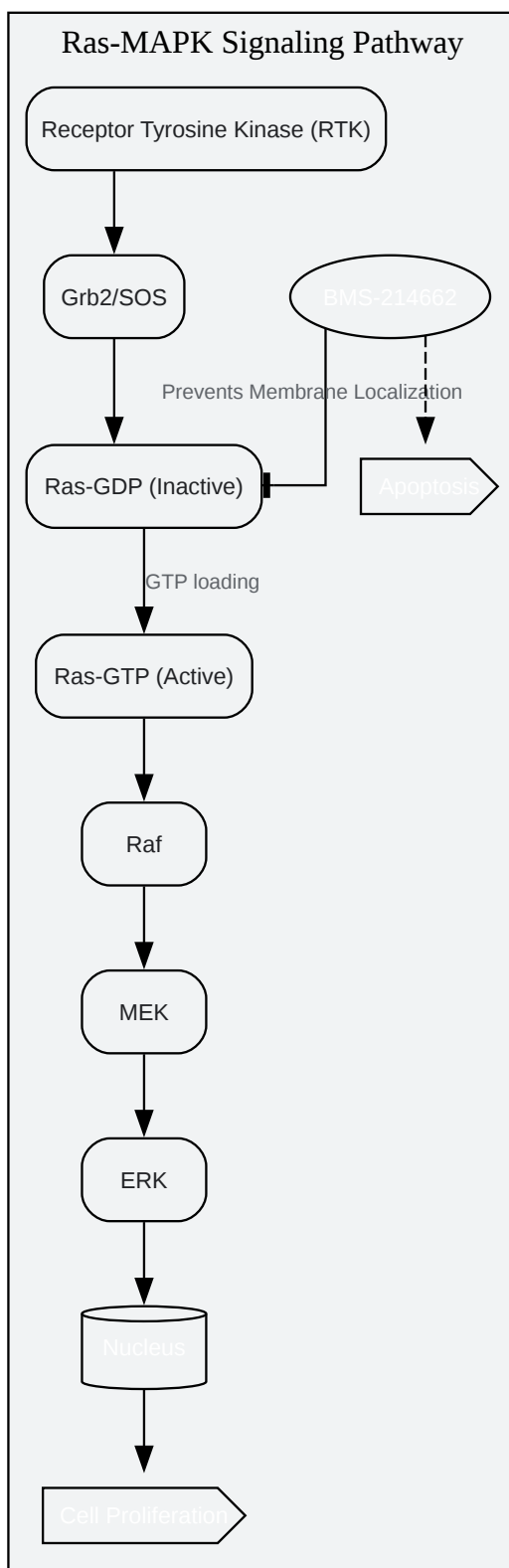
| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₅ H ₂₃ N ₅ O ₂ S ₂ |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 195987-41-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |

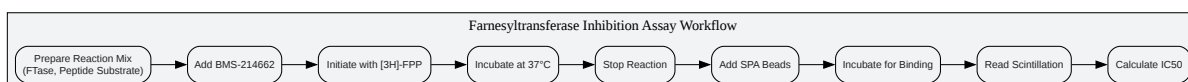
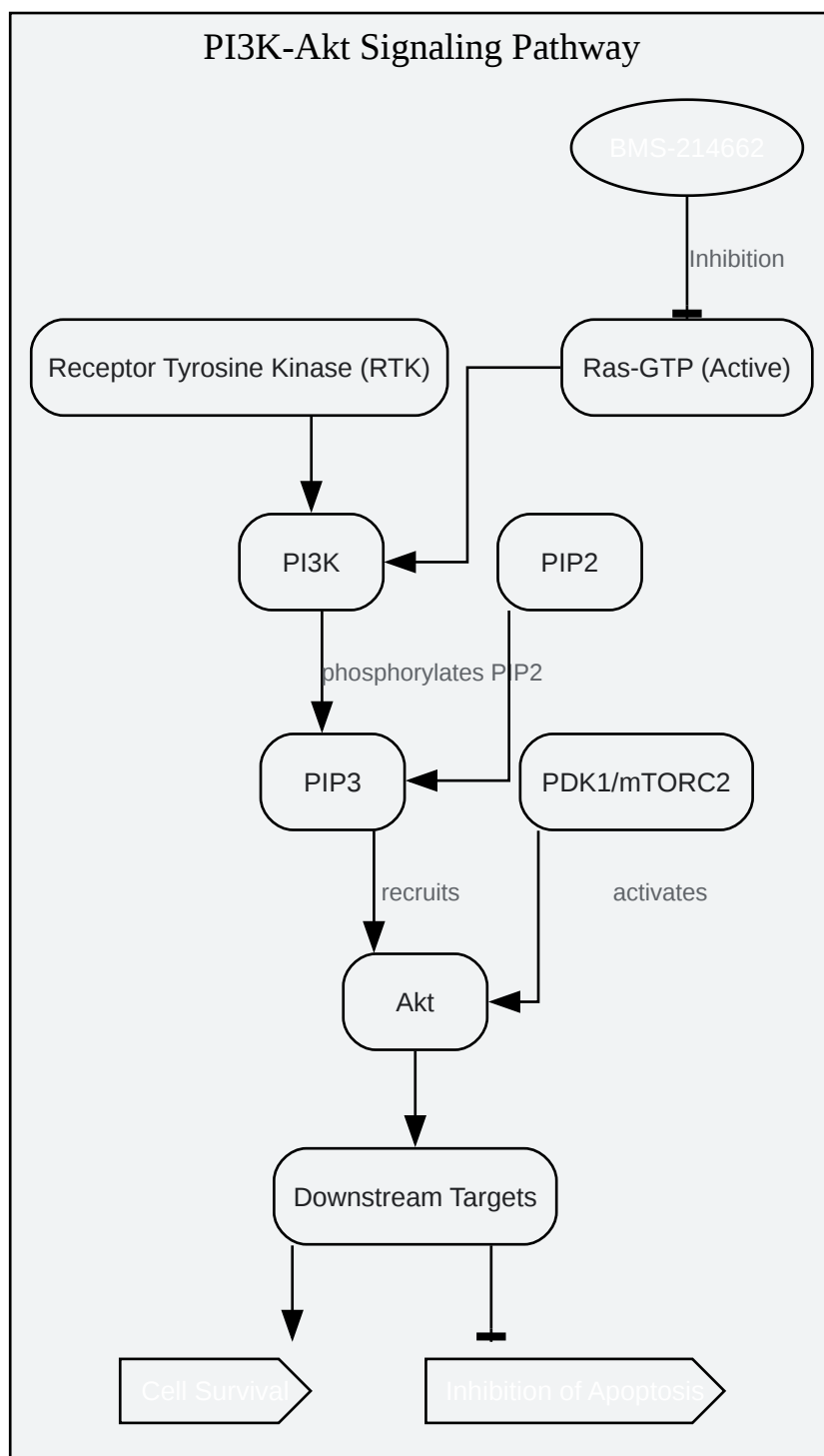
Mechanism of Action: Farnesyltransferase Inhibition

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue located in a C-terminal "CAAX" box motif of target proteins. This process, known as farnesylation, is a crucial step in the post-translational modification of many cellular proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).

BMS-214662 acts as a competitive inhibitor of farnesyltransferase, preventing the farnesylation of its protein substrates. The inhibition of Ras farnesylation is a key therapeutic target, as oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By blocking Ras localization to the plasma membrane, **BMS-214662** abrogates its ability to activate downstream effector pathways.







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